molecular formula C22H22N2O4 B8040293 Dimethyl 2,5-dianilinocyclohexa-1,4-diene-1,4-dicarboxylate CAS No. 4898-58-2

Dimethyl 2,5-dianilinocyclohexa-1,4-diene-1,4-dicarboxylate

Cat. No.: B8040293
CAS No.: 4898-58-2
M. Wt: 378.4 g/mol
InChI Key: JAWHCRQIVXIBNR-UHFFFAOYSA-N
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Description

Dimethyl 2,5-dianilinocyclohexa-1,4-diene-1,4-dicarboxylate is an organic compound with the molecular formula C22H22N2O4 and a molecular weight of 378.421 g/mol . This compound is known for its unique structure, which includes a cyclohexa-1,4-diene ring substituted with two aniline groups and two ester groups. It is used in various scientific research applications due to its interesting chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 2,5-dianilinocyclohexa-1,4-diene-1,4-dicarboxylate typically involves the reaction of 2,5-dimethoxy-1,4-cyclohexanedione with aniline under acidic conditions . The reaction proceeds through a nucleophilic substitution mechanism, where the aniline groups replace the methoxy groups on the cyclohexanedione ring. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, which can improve the yield and purity of the product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2,5-dianilinocyclohexa-1,4-diene-1,4-dicarboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of dimethyl 2,5-dianilinocyclohexa-1,4-diene-1,4-dicarboxylate involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile in different reactions, depending on the conditions. It can also form stable complexes with metal ions, which can enhance its reactivity and lead to the formation of new products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 2,5-dianilinocyclohexa-1,4-diene-1,4-dicarboxylate is unique due to the presence of both aniline and ester groups on the cyclohexa-1,4-diene ring. This combination of functional groups provides the compound with distinct chemical properties and reactivity, making it valuable for various research applications.

Properties

IUPAC Name

dimethyl 2,5-dianilinocyclohexa-1,4-diene-1,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4/c1-27-21(25)17-13-20(24-16-11-7-4-8-12-16)18(22(26)28-2)14-19(17)23-15-9-5-3-6-10-15/h3-12,23-24H,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAWHCRQIVXIBNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(CC(=C(C1)NC2=CC=CC=C2)C(=O)OC)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6063640
Record name Dimethyl 2,5-dianilinocyclohexa-1,4-diene-1,4-dicarboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4898-58-2
Record name 1,4-Dimethyl 2,5-bis(phenylamino)-1,4-cyclohexadiene-1,4-dicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4898-58-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Cyclohexadiene-1,4-dicarboxylic acid, 2,5-bis(phenylamino)-, 1,4-dimethyl ester
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Cyclohexadiene-1,4-dicarboxylic acid, 2,5-bis(phenylamino)-, 1,4-dimethyl ester
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Record name Dimethyl 2,5-dianilinocyclohexa-1,4-diene-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6063640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethyl 2,5-dianilinocyclohexa-1,4-diene-1,4-dicarboxylate
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